N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with potential applications across various scientific fields. Its unique structure, featuring both a phenyl and pyridine ring, makes it an intriguing subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Methylthio Phenyl Component: : This can be achieved through the reaction of 2-chlorothiophenol with methyl iodide under basic conditions.
Preparation of the Pyridin-3-ylsulfonyl Piperidin-4-yl Component: : This involves the nucleophilic substitution of 4-piperidone with pyridin-3-ylsulfonyl chloride.
Coupling Reaction: : The final step includes the coupling of the two components using oxalyl chloride, which facilitates the formation of the oxalamide linkage.
Industrial Production Methods: Scaling up for industrial production might include optimized reaction conditions:
Catalysts: : Utilization of catalysts to enhance reaction rates.
Temperature Control: : Precise temperature regulation to maintain optimal conditions.
Purification Processes: : Advanced purification techniques like crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation to form sulfoxide and sulfone derivatives.
Reduction: : The compound can be reduced at the nitro groups to form amines.
Substitution: : Possible substitution reactions include halogenation of the aromatic rings.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed From These Reactions
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Halogenated derivatives.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide exerts its effects is complex and involves several molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide stands out due to its specific structural features:
Similarity: : Shares structural motifs with other oxalamides and piperidinyl derivatives.
Uniqueness: : The combination of phenyl and pyridine rings with an oxalamide linkage is less common.
List of Similar Compounds
N1-(2-phenylethyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
N1-(2-methylphenyl)-N2-(1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)oxalamide.
N1-(2-(ethylthio)phenyl)-N2-(1-(pyridin-3-yl)piperidin-4-yl)oxalamide.
This compound’s versatility makes it a fascinating subject of study, with potential breakthroughs in various fields of research. Got any specific questions on this, or a different topic?
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-29-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)30(27,28)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPAQRDECLKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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